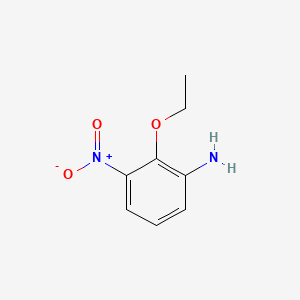

2-Ethoxy-3-nitroaniline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H10N2O3 |

|---|---|

Peso molecular |

182.179 |

Nombre IUPAC |

2-ethoxy-3-nitroaniline |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-6(9)4-3-5-7(8)10(11)12/h3-5H,2,9H2,1H3 |

Clave InChI |

WBNJDFKGBPXBIM-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC=C1[N+](=O)[O-])N |

Origen del producto |

United States |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 2-Ethoxy-3-nitroaniline

The synthesis of this compound is not widely documented, necessitating an examination of routes used for structurally similar compounds, particularly its methoxy (B1213986) analog, 2-methoxy-3-nitroaniline. The primary strategies involve the carefully controlled introduction of the nitro group onto a pre-existing aniline (B41778) derivative, the construction of the aniline through amination of a suitable precursor, or the partial reduction of a dinitro-aromatic compound.

Nitration Pathways of Ethoxyaniline Derivatives

A common approach to synthesizing nitroanilines is the direct nitration of an N-acetylated aniline derivative. In the case of this compound, the logical precursor would be 2-ethoxyaniline (o-phenetidine), which would first be protected, typically through acetylation with acetic anhydride, to form 2-acetamido-phenetole. This protection moderates the activating and acid-sensitive nature of the amino group.

The subsequent step, electrophilic nitration of the acetylated intermediate, is the most critical for determining the final substitution pattern. The acetamido (-NHCOCH₃) and ethoxy (-OCH₂CH₃) groups are both strong ortho-, para-directing activators due to resonance effects (+R). This presents a significant regiochemical challenge, as they synergistically direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions ortho and para to themselves. For 2-acetamidophenetole, the primary sites of nitration would be the 4- and 6-positions, which are para and ortho, respectively, to the powerful acetamido group.

Achieving nitration at the 3-position is therefore difficult and generally results in low yields for the desired isomer. Studies on the analogous nitration of 2-methylacetanilide have shown that while ortho- and para-products predominate, a smaller fraction of meta-directing nitration can occur, influenced by the interplay between the electronic effects of the activating groups and the steric hindrance they impose. ulisboa.pt

Table 1: Predicted Major and Minor Products from the Nitration of 2-Acetamidophenetole

| Product Name | Position of Nitration | Expected Yield | Directing Influence |

| 2-Acetamido-1-ethoxy-4-nitrobenzene | 4- (para to -NHAc) | Major | Electronic (+R) |

| 2-Acetamido-1-ethoxy-6-nitrobenzene | 6- (ortho to -NHAc) | Major | Electronic (+R) |

| 2-Acetamido-1-ethoxy-5-nitrobenzene | 5- (meta to -NHAc) | Minor | Steric/Electronic Balance |

| 2-Acetamido-1-ethoxy-3-nitrobenzene | 3- (meta to -NHAc) | Very Minor | Steric/Electronic Balance |

Following the nitration step, the acetyl protecting group is removed via acid or base hydrolysis to yield the free amine, this compound. Given the expected low regioselectivity, extensive chromatographic separation would be required to isolate the desired 3-nitro isomer.

Nucleophilic Aromatic Substitution Approaches from Halonitroaromatics

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy that can provide greater regiochemical control, provided a suitable precursor is available. This pathway involves the displacement of a leaving group, typically a halide, from an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. wikipedia.org

For the synthesis of this compound, a logical precursor would be a compound like 2-chloro-1-ethoxy-3-nitrobenzene (B1629044). In this molecule, the nitro group at the 3-position strongly activates the chloro group at the 2-position (ortho) for nucleophilic attack. The reaction would proceed by treating this precursor with a source of ammonia, such as aqueous or ethanolic ammonia, often at elevated temperatures and pressures in a sealed vessel.

The mechanism involves the attack of the nucleophile (ammonia) on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the final product.

A significant challenge for this route is the synthesis of the required halonitroaromatic precursor. The synthesis of 2-chloro-1-ethoxy-3-nitrobenzene is not straightforward and would likely involve a multi-step process, potentially starting from a different arrangement of substituents.

Reduction of Dinitro Aromatic Precursors

A third major strategy involves the selective partial reduction of a dinitro aromatic compound. For this approach, a plausible starting material would be 2,4-dinitroanisole (B92663) or its ethoxy analog, 2,4-dinitrophenetole. The goal is to selectively reduce one of the two nitro groups to an amino group.

The regioselectivity of this reduction is governed by both steric and electronic factors. Research on the degradation of 2,4-dinitroanisole (DNAN) using bimetallic reagents has shown that reduction occurs sequentially. nih.govosti.gov The process preferentially yields 2-amino-4-nitroanisole, indicating that the nitro group at the ortho position to the methoxy group is reduced first. nih.govosti.gov This regioselectivity is attributed to electronic effects, where the electron-donating methoxy group creates a region of high electron density that influences the reduction at the adjacent ortho position. osti.gov

However, other studies have shown that selective reduction can be challenging. For instance, catalytic hydrogenation of 2,4-dinitroanisole has been reported to be non-selective, yielding the diamino product, while similar reductions of 2,4-dinitroanilines can be selective for the 4-nitro group. tandfonline.com

Common reagents for selective nitro group reduction include sodium sulfide (B99878) or ammonium (B1175870) sulfide in what is known as the Zinin reduction. The reaction conditions, such as temperature, solvent, and the specific reducing agent, must be carefully controlled to prevent over-reduction to the diamine.

Table 2: Potential Outcomes of the Reduction of 2,4-Dinitrophenetole

| Product Name | Reduced Nitro Group | Plausibility | Notes |

| 2-Amino-4-nitrophenetole | Ortho-nitro group | High (based on DNAN studies) | Favored by electronic effects of the ethoxy group. |

| 4-Amino-2-nitrophenetole | Para-nitro group | Moderate | Favored in some catalytic systems for dinitroanilines. |

| 2,4-Diaminophenetole | Both nitro groups | High (if not controlled) | Result of over-reduction. |

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity is the paramount consideration in the synthesis of this compound. As discussed, the powerful ortho-, para-directing nature of the ethoxy and amino (or acetamido) groups makes the introduction of a substituent at the 3-position via electrophilic aromatic substitution highly inefficient. ulisboa.pt The success of any nitration-based synthesis hinges on finding conditions that can overcome this strong electronic preference, a challenge that often leads to mixtures of isomers requiring difficult separation.

For nucleophilic aromatic substitution and dinitro-reduction pathways, the regioselectivity is "locked in" by the structure of the precursor. Therefore, the main challenge shifts from controlling the substitution reaction itself to the regioselective synthesis of the required starting material (e.g., 2-chloro-1-ethoxy-3-nitrobenzene or a suitable dinitrophenetole isomer).

Stereoselectivity is not a factor in the synthesis of this compound as the molecule is achiral and contains no stereocenters.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of nitroaromatics is an area of active research, driven by the hazardous nature of traditional nitrating agents and solvents.

Solvent Selection and Reaction Medium Optimization

Traditional nitration reactions often employ mixtures of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acidic waste. frontiersin.org Green chemistry seeks to replace these with more environmentally benign alternatives.

For nitration reactions, potential green solvents include ionic liquids, which can serve as both catalyst and solvent and are often recyclable. Another approach is the use of solid acid catalysts, such as zeolites, which can promote nitration while being easily separable from the reaction mixture, minimizing waste. google.comgoogle.comcardiff.ac.uk Solvent-free, or mechanochemical, reactions using ball milling are also emerging as a sustainable alternative that reduces solvent use dramatically.

In the context of nucleophilic aromatic substitution, optimizing the reaction medium is key. While polar aprotic solvents like DMF or DMSO are common, research has explored the use of water as a solvent for SNAr reactions, which significantly improves the environmental profile of the process. semanticscholar.org The use of phase-transfer catalysts can also facilitate reactions in biphasic systems, reducing the need for large quantities of organic solvents.

For reduction reactions, traditional methods often use stoichiometric metallic reagents like tin or iron in acidic media. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, is a greener alternative as it uses molecular hydrogen as the reductant and produces water as the only byproduct. researchgate.net Water can often be used as a green solvent for these hydrogenations, further enhancing the sustainability of the process. researchgate.net

Table 3: Comparison of Traditional vs. Green Solvents/Catalysts for Relevant Reactions

| Reaction Type | Traditional Method | Green Alternative | Advantages of Green Alternative |

| Nitration | Conc. H₂SO₄/HNO₃ | Zeolite catalysts, Ionic liquids | Recyclable, reduced acid waste, potentially higher selectivity. google.com |

| Nucleophilic Aromatic Substitution | DMF, DMSO | Water, Phase-transfer catalysis | Reduced toxicity, lower environmental impact, simplified workup. semanticscholar.org |

| Reduction | Sn/HCl, Fe/HCl | Catalytic Hydrogenation (e.g., Ra-Ni, Pd/C) in water | High atom economy, water as byproduct, recyclable catalyst. researchgate.net |

Catalyst Development for Enhanced Efficiency

The regioselective nitration of aromatic compounds is a critical aspect of synthesizing specific isomers. In the case of 2-ethoxyaniline, the precursor to this compound, both the ethoxy and amino groups are ortho-, para-directing. However, direct nitration of anilines with strong acids can lead to oxidation and the formation of a mixture of isomers, including a significant amount of the meta-product due to the formation of the anilinium ion. chempanda.comchemicalbook.com To achieve the desired 3-nitro substitution, which is ortho to the amino group and meta to the ethoxy group, specific catalytic systems and reaction conditions are necessary.

One plausible strategy involves the protection of the highly activating amino group to modulate its directing effect and prevent oxidation. Acetanilide formation is a common protection strategy. chempanda.com The nitration of the resulting N-acetyl-2-ethoxyaniline would likely favor nitration at the positions activated by the ethoxy group and the less deactivating acetamido group. However, achieving high selectivity for the 3-position would still be challenging.

Modern catalyst development focuses on milder and more selective nitrating agents. For instance, iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been reported as an efficient reagent for the ortho-nitration of aniline derivatives. semanticscholar.org This method may proceed through a nitrogen dioxide radical (NO₂•) intermediate generated from the thermal decomposition of the iron(III) nitrate. semanticscholar.org Another approach involves the use of ceric ammonium nitrate (CAN) for the ortho-nitration of aniline carbamates under mild and neutral conditions. researchgate.net These methods offer potential pathways to regioselectively introduce a nitro group at the position ortho to the amino group in a protected 2-ethoxyaniline derivative.

Table 1: Potential Catalytic Systems for Regioselective Nitration

| Catalyst/Reagent System | Potential Advantage | Target Position | Reference |

| Iron(III) nitrate nonahydrate | Mild conditions, inexpensive | Ortho to amino group | semanticscholar.org |

| Ceric ammonium nitrate (CAN) | Mild, neutral conditions | Ortho to amino group | researchgate.net |

| Silver-catalyzed nitration (with NaNO₂) | C-H functionalization | Ortho to amido group | researchgate.net |

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound would likely involve either modifying the starting materials before nitration or functionalizing the final product. For example, starting with different 2-alkoxyanilines would lead to a series of 2-alkoxy-3-nitroaniline analogues.

Derivatives can be prepared by chemical transformation of the amino or nitro groups. The nitro group can be reduced to an amino group, yielding 2-ethoxy-1,3-diaminobenzene derivatives. These diamines are valuable precursors for the synthesis of heterocyclic compounds, such as benzimidazoles. researchgate.net The amino group of this compound can undergo various reactions, such as acylation, alkylation, or diazotization, to introduce a wide range of functional groups, leading to a diverse library of derivatives.

For instance, the synthesis of N-substituted derivatives of other nitroanilines has been explored as precursors for various applications. google.com A similar approach could be applied to this compound to generate novel compounds with potentially interesting chemical and biological properties.

Large-Scale Preparative Methods and Process Optimization Research

The large-scale production of nitroaromatic compounds presents significant safety and efficiency challenges due to the highly exothermic nature of nitration reactions and the use of corrosive and hazardous reagents. hopemaxchem.com Industrial nitration processes are increasingly moving towards continuous flow technologies to mitigate these risks and improve process control.

For the potential large-scale synthesis of this compound, a continuous flow reactor would offer several advantages over traditional batch processing. These include enhanced heat and mass transfer, precise control over reaction temperature and residence time, and a smaller reactor volume, which significantly improves safety. google.com

Process optimization would involve a systematic study of various parameters to maximize the yield and selectivity of the desired this compound isomer while minimizing the formation of byproducts. Key parameters to optimize include:

Nitrating Agent: The choice and concentration of the nitrating agent (e.g., mixed acid, nitric acid in an inert solvent) are crucial.

Catalyst: If a catalytic method is employed, catalyst loading, stability, and reusability would need to be optimized.

Reaction Temperature: Precise temperature control is critical for both safety and selectivity.

Residence Time: In a continuous flow setup, the residence time of the reactants in the reactor directly influences the conversion and yield.

Solvent: The choice of solvent can affect the solubility of reactants and the reaction kinetics.

Work-up and Purification: Efficient and scalable methods for isolating and purifying the final product are essential for industrial production.

A patent for the synthesis of 4-methoxy-2-nitroaniline (B140478) utilizing a continuous flow reactor highlights the industrial interest in such technologies for the production of substituted nitroanilines. google.com A similar approach could be developed for this compound, focusing on achieving high regioselectivity and ensuring a safe and efficient manufacturing process.

Table 2: Key Parameters for Process Optimization of Nitration Reactions

| Parameter | Importance | Optimization Goal |

| Reaction Temperature | Safety, Selectivity | Maintain optimal temperature for desired isomer formation, prevent runaway reactions. |

| Molar Ratios | Yield, Byproduct Formation | Use stoichiometric or slight excess of nitrating agent to maximize conversion while minimizing over-nitration. |

| Residence Time | Conversion, Throughput | Achieve high conversion in the shortest possible time to maximize reactor productivity. |

| Mixing | Mass and Heat Transfer | Ensure efficient mixing to promote reaction and dissipate heat effectively. |

Chemical Reactivity and Advanced Derivatization Studies

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. rsc.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the directing effects of the substituents already present. In 2-Ethoxy-3-nitroaniline, the directing influences of the three groups must be considered collectively.

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. byjus.com

Ethoxy Group (-OC2H5): The ethoxy group is also an activating, ortho, para-directing group, donating electron density via resonance from one of the oxygen's lone pairs. organicchemistrytutor.com Its activating effect is generally less pronounced than that of the amino group.

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the ring both by induction and resonance, making the ring less susceptible to electrophilic attack. youtube.comlibretexts.org

When these effects are combined in the this compound molecule, the powerful activating and ortho, para-directing nature of the amino and ethoxy groups dominates over the deactivating, meta-directing effect of the nitro group. The positions ortho and para to the amino and ethoxy groups are C4, C6, and C5.

The directing effects can be summarized as follows:

The -NH2 group at C1 directs incoming electrophiles to C2 (occupied), C4, and C6.

The -OEt group at C2 directs to C1 (occupied), C3 (occupied), and C5.

The -NO2 group at C3 directs to C1 (occupied) and C5.

Considering steric hindrance and the combined electronic effects, the most likely positions for electrophilic attack are C5 and C6. The C5 position is favored by both the ethoxy and nitro groups, while the C6 position is strongly favored by the amino group. The precise outcome would depend on the specific electrophile and reaction conditions, but significant activation towards substitution is expected at these positions. stmarys-ca.edu For instance, nitration using a mixture of nitric and sulfuric acid would likely introduce a second nitro group onto the ring. youtube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C4 | ortho to -NH2 (activating) | Moderately favored |

| C5 | ortho to -OEt (activating), meta to -NO2 (directing) | Favored |

| C6 | para to -NH2 (activating) | Highly favored |

Nucleophilic Reactivity of the Amino Group

The primary amino group in this compound is a potent nucleophile, readily participating in a range of reactions.

The lone pair of electrons on the nitrogen atom of the amino group allows it to react with electrophilic acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-acylated derivative. This reaction is often used to protect the amino group or to reduce its activating influence during subsequent electrophilic aromatic substitution reactions. libretexts.org

Sulfonylation: Similarly, the amino group can be sulfonylated using sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), typically in the presence of a base like pyridine. semanticscholar.org This reaction produces a sulfonamide, a functional group present in many pharmaceutical compounds. semanticscholar.org

Table 2: Typical Acylation and Sulfonylation Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| Acylation | Acetic Anhydride / Pyridine | N-(2-Ethoxy-3-nitrophenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride / Pyridine | N-(2-Ethoxy-3-nitrophenyl)-4-methylbenzenesulfonamide |

Formation of Imines (Schiff Bases) for Subsequent Transformations

Primary aromatic amines condense with aldehydes or ketones to form imines, commonly known as Schiff bases. asianpubs.org The reaction of this compound with an aldehyde, such as benzaldehyde, in a suitable solvent like ethanol (B145695), often with acid catalysis, would yield the corresponding N-benzylidene-2-ethoxy-3-nitroaniline. globalconference.inforesearchgate.net This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. globalconference.info Schiff bases are versatile intermediates in organic synthesis and can be used to form various heterocyclic compounds or can be reduced to secondary amines.

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). quizlet.comunb.ca

The resulting 2-ethoxy-3-nitrobenzenediazonium salt is a highly versatile intermediate. The diazonium group can be replaced by a wide variety of nucleophiles (e.g., -H, -OH, -Cl, -Br, -I, -CN). Furthermore, diazonium salts are electrophiles and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds, which are the basis of many synthetic dyes. quizlet.comresearchgate.net For example, coupling the diazonium salt of this compound with 2-naphthol (B1666908) would produce an azo dye.

Reactivity of the Nitro Group

The nitro group is readily reducible to a primary amino group under various conditions, providing a synthetic route to substituted diamines. The reduction of the nitro group in this compound would yield 2-ethoxybenzene-1,3-diamine. This transformation is crucial for the synthesis of pharmaceuticals, dyes, and polymers.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method involving the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.comresearchgate.net These reactions are often carried out under pressure and at elevated temperatures. researchgate.net

Metal/Acid Reduction: Classic laboratory methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. Catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields. nih.govacs.org

Table 3: Common Reduction Methods for Aromatic Nitro Groups

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or Pt/C, Ethanol | 2-Ethoxybenzene-1,3-diamine |

| Metal-Acid Reduction | Sn, conc. HCl | 2-Ethoxybenzene-1,3-diamine |

| Metal-Acid Reduction | Fe, conc. HCl | 2-Ethoxybenzene-1,3-diamine |

Participation in Cycloaddition Reactions

Currently, there is a notable absence of published research specifically detailing the participation of this compound in cycloaddition reactions. A thorough review of scientific literature and chemical databases did not yield any studies where this compound has been utilized as a reactant in [4+2], [3+2], or other cycloaddition processes. The electronic nature of the aromatic ring, being substituted with both an electron-donating ethoxy group and an electron-withdrawing nitro group, suggests potential for varied reactivity, but this has not been experimentally documented in the context of cycloadditions.

Transformations Involving the Ethoxy Moiety

Table 1: General Conditions for Aryl Ether Cleavage (Not specific to this compound)

| Reagent System | General Conditions | Potential Products |

| Hydroiodic Acid (HI) | Reflux | Phenol and Ethyl Iodide |

| Hydrobromic Acid (HBr) | Reflux | Phenol and Ethyl Bromide |

| Boron Tribromide (BBr₃) | Low Temperature | Phenol and Ethyl Bromide |

Note: The reactivity and product distribution for this compound under these conditions have not been experimentally verified.

Transition Metal-Catalyzed Reactions with this compound as Substrate or Ligand Precursor

There is a significant gap in the literature regarding the use of this compound in transition metal-catalyzed reactions. While related compounds, such as 2-nitroaniline, have been shown to participate in palladium-catalyzed reactions with vinyl ethers to form hemiaminal ethers, no such studies have been reported for this compound. The presence of the ethoxy group could influence the electronic and steric properties of the molecule, potentially affecting its coordination to a metal center or its reactivity in cross-coupling pathways. However, without experimental data, any discussion of its potential as a substrate or ligand precursor in reactions catalyzed by palladium, copper, or other transition metals remains speculative.

Photochemical Reactions and Photoinduced Transformations

Specific research on the photochemical reactions and photoinduced transformations of this compound is not available in the peer-reviewed literature. The photochemistry of nitroaromatic compounds, including substituted nitroanilines, has been a subject of interest. For instance, studies on m-nitroaniline have explored photochemical substitution reactions in the presence of nitrite ions, proceeding through a proposed radical mechanism upon irradiation. The photolysis of other N-nitroanilines has also been investigated, with the primary photochemical process often involving N–N bond fission. However, the influence of the 2-ethoxy substituent on the excited-state properties and photoreactivity of the 3-nitroaniline (B104315) core has not been documented.

Advanced Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the functional groups and bonding arrangements within a molecule. For 2-Ethoxy-3-nitroaniline, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offer complementary information to construct a complete vibrational profile. Due to the limited availability of direct experimental spectra for this compound, the following analysis is based on data from the structurally similar compound, 2-methoxy-4-nitroaniline, which is expected to exhibit comparable vibrational modes.

The FT-IR spectrum of aromatic amines is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of their constituent functional groups. In the case of a molecule like this compound, the spectrum is anticipated to be dominated by vibrations of the amino (NH₂), nitro (NO₂), and ethoxy (O-CH₂-CH₃) groups, as well as the benzene (B151609) ring.

Key expected vibrational assignments based on related compounds include:

N-H Stretching: The amino group typically exhibits two distinct stretching vibrations, an asymmetric and a symmetric stretch, usually appearing in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group would be observed just below 3000 cm⁻¹.

NO₂ Stretching: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, typically found near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C Stretching: The stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ethoxy group would likely result in a strong band in the 1200-1300 cm⁻¹ region.

N-H Bending: The scissoring mode of the NH₂ group is anticipated in the 1590-1650 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1340 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O-C Asymmetric Stretch | ~1250 |

| N-H Bending (Scissoring) | ~1620 |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be valuable for confirming the assignments of the aromatic ring vibrations and the symmetric nitro group stretch.

Key expected FT-Raman active modes would include:

Symmetric NO₂ Stretch: This vibration often gives a strong, well-defined band in the Raman spectrum.

Aromatic Ring Breathing Modes: The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum.

C-C Stretching of the Alkyl Chain: The C-C bond of the ethoxy group may show a noticeable Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amino group protons.

Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts will be influenced by the electronic effects of the three substituents. The nitro group is strongly electron-withdrawing, causing deshielding (downfield shift), while the amino and ethoxy groups are electron-donating, causing shielding (upfield shift).

Ethoxy Protons: The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

Amino Protons: The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.5 - 8.0 | Multiplet | ortho: ~7-9, meta: ~2-3 |

| -OCH₂CH₃ | ~4.1 | Quartet | ~7 |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7 |

| -NH₂ | Variable (broad) | Singlet | N/A |

The ¹³C NMR spectrum will provide information about the carbon framework of this compound. Each unique carbon atom will give a distinct signal.

Aromatic Carbons: The six aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm). The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-2, C-1, and C-3) will be significantly shifted. The carbon bearing the nitro group (C-3) is expected to be deshielded, while the carbon attached to the amino group (C-1) and the ethoxy group (C-2) will also experience downfield shifts.

Ethoxy Carbons: The two carbons of the ethoxy group will appear in the aliphatic region, with the methylene carbon (-OCH₂-) being more deshielded than the methyl carbon (-CH₃).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-NH₂) | ~140-150 |

| C-2 (C-OEt) | ~145-155 |

| C-3 (C-NO₂) | ~130-140 |

| C-4, C-5, C-6 | ~110-130 |

| -OCH₂CH₃ | ~60-70 |

| -OCH₂CH₃ | ~15-20 |

2D NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, it would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

While experimental 2D NMR data for this compound is not available, the application of these techniques would be essential for a complete and unambiguous structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of this compound. The absorption of ultraviolet and visible light by the molecule induces electronic transitions between different energy levels, providing information about its conjugated systems and the influence of its functional groups.

Electronic Transitions and Absorption Maxima Analysis

The electronic spectrum of this compound is primarily characterized by transitions involving the π-electron system of the benzene ring, which is influenced by the electron-donating amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, and the electron-withdrawing nitro (-NO₂) group. The key electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the ethoxy and nitro groups) to a π* antibonding orbital.

In substituted nitroanilines, both charge-transfer and locally excited configurations contribute to the primary absorption bands. ulisboa.pt The presence of both electron-donating and electron-withdrawing groups on the aromatic ring leads to intramolecular charge transfer (ICT) character in the electronic transitions, which significantly affects the position of the absorption maxima (λmax). ulisboa.ptresearchgate.net For comparison, the UV-Vis absorption spectra of related nitroaniline isomers have been reported, which can provide a basis for understanding the spectrum of this compound. researchgate.net The specific placement of the ethoxy group at the 2-position and the nitro group at the 3-position will dictate the extent of electronic conjugation and steric interactions, thereby influencing the precise wavelengths of maximum absorption.

Table 1: Expected Electronic Transitions and Absorption Maxima for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region |

|---|---|---|

| π → π* | π (aromatic ring) → π* (aromatic ring, NO₂) | 250-450 nm |

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands upon a change in solvent polarity. lokadrusti.org This phenomenon is particularly pronounced in molecules like this compound, which possess a significant difference in dipole moment between their ground and excited states. The interaction of the solute molecule with the surrounding solvent molecules can stabilize or destabilize these electronic states to different extents. researchgate.net

For push-pull molecules such as nitroanilines, an increase in solvent polarity generally leads to a bathochromic (red) shift of the main absorption band. chemrxiv.orgchemrxiv.orgresearchgate.net This is because the excited state, which often has a more pronounced charge-transfer character and thus a larger dipole moment, is more stabilized by polar solvents than the ground state. researchgate.net This stabilization reduces the energy gap for the electronic transition. chemrxiv.org Theoretical studies on para-nitroaniline have shown that the first absorption band undergoes a redshift that increases with the polarity of the solvent. chemrxiv.orgchemrxiv.org It is expected that this compound will exhibit positive solvatochromism, with its λmax shifting to longer wavelengths in more polar solvents like ethanol (B145695) and water compared to nonpolar solvents like cyclohexane.

Table 2: Predicted Solvatochromic Shift for the Main Absorption Band of this compound

| Solvent | Polarity | Expected Shift in λmax |

|---|---|---|

| Cyclohexane | Nonpolar | Shorter Wavelength |

| Dichloromethane | Polar Aprotic | Intermediate Wavelength |

| Ethanol | Polar Protic | Longer Wavelength |

Mass Spectrometry: Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (molar mass: 182.18 g/mol ), electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺˙) at m/z 182, followed by a series of fragmentation events.

The fragmentation of this compound is expected to be directed by its functional groups: the ethoxy group, the nitro group, and the amine group on the aromatic ring. libretexts.org Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). miamioh.edu Aryl ethers typically undergo cleavage of the alkyl-oxygen bond or rearrangement. libretexts.orgmiamioh.edu Amines can undergo α-cleavage. libretexts.orgwhitman.edu

Predicted fragmentation pathways for this compound include:

Loss of ethylene: A common fragmentation for ethoxy benzenes, involving a McLafferty-type rearrangement, leading to the loss of C₂H₄ (28 Da) and the formation of a radical cation at m/z 154.

Loss of the nitro group: Cleavage of the C-N bond can result in the loss of a NO₂ radical (46 Da), giving a fragment ion at m/z 136.

Loss of nitric oxide: A common rearrangement for aromatic nitro compounds is the loss of NO (30 Da), which would yield a fragment at m/z 152.

Loss of an ethoxy radical: Cleavage of the aryl-oxygen bond can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a fragment at m/z 137.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact masses of the molecular ion and its fragments, which can be used to confirm their elemental compositions and further support the proposed fragmentation pathways. Studies on nitroaniline isomers have shown that while non-dissociative charge transfer is often the dominant process, differences in fragment ion intensities can be used to distinguish between isomers. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 182 | [C₈H₁₀N₂O₃]⁺˙ | Molecular Ion |

| 154 | [C₆H₆N₂O₂]⁺˙ | C₂H₄ |

| 152 | [C₈H₁₀NO₂]⁺˙ | NO |

| 136 | [C₈H₁₀NO]⁺ | NO₂ |

Crystallography and Solid State Analysis

Crystal Packing and Intermolecular Interactions

Influence of Intermolecular Forces on Crystal Architecture

The presence of substituents on the benzene (B151609) ring, such as the ethoxy group in 2-Ethoxy-3-nitroaniline, can introduce additional interactions and steric effects that modify the crystal packing. For instance, studies on para-substituted nitrobenzene (B124822) derivatives have shown that both the orientation of the nitro group with respect to the benzene ring and the nature of the para-substituent dramatically affect the properties of the nitro group and the aromaticity of the ring due to electronic effects. mdpi.com Intermolecular interactions in the crystalline state are a primary reason for the distortion from planarity, with the mean twist angle of the nitro group being around 7.3 degrees. mdpi.com

Furthermore, π-hole interactions, where the positive electrostatic potential on the nitrogen atom of the nitro group interacts with lone pairs of electrons from neighboring molecules, can also play a role in the crystal assembly. nih.gov The interplay of these various forces, including strong and weak hydrogen bonds, dipole-dipole interactions, and aromatic interactions, is a key factor in determining the final crystal structure.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a well-documented phenomenon in substituted nitroanilines. For example, 2-iodo-4-nitroaniline (B1222051) is known to exhibit at least three different polymorphic forms: triclinic, orthorhombic, and monoclinic. acs.org These polymorphs can arise from different crystallization conditions and can be identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared spectroscopy. acs.org The existence of concomitant polymorphs, where multiple forms crystallize simultaneously from the same solution, has also been observed. acs.org

While specific polymorphism studies on this compound have not been identified, the structural similarities to other nitroanilines suggest that it may also exhibit polymorphic behavior. The potential for different packing arrangements and intermolecular interactions, influenced by the ethoxy and nitro groups, could lead to the formation of multiple crystalline forms under varying crystallization conditions.

Co-crystallization, which involves combining a target molecule with a co-former to create a new crystalline solid with different physicochemical properties, is another area of interest. Although specific co-crystallization studies involving this compound were not found, research on related compounds, such as the co-crystals of p-nitroaniline with KDP, demonstrates the potential to modify properties like nonlinear optical (NLO) response. ijsr.net

Crystal Growth Techniques and Optimization for Single Crystal Formation

The growth of high-quality single crystals is essential for definitive structural elucidation by single-crystal X-ray diffraction. For nitroaniline derivatives, the slow evaporation solution growth technique is a commonly employed method. rasayanjournal.co.inresearchgate.net This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature, leading to the formation of single crystals.

The choice of solvent is a critical parameter in this process. For instance, meta-nitroaniline can be crystallized from methanol. rasayanjournal.co.in The solubility of the compound in different solvents and at various temperatures is a key factor that needs to be determined to optimize crystal growth. Recrystallization is often performed to purify the starting material before initiating crystal growth. rasayanjournal.co.in

Another technique that has been used for growing bulk crystals of substituted nitroanilines is the vertical Bridgman technique. This method was successfully applied to grow a bulk crystal of 2-chloro-5-nitroaniline. mdpi.com Optimization of this technique involves controlling parameters such as the temperature profile, the translation rate of the ampoule, and the design of the ampoule itself. mdpi.com

For many organic compounds, including nitroanilines, achieving a good degree of crystallinity is indicated by the sharpness of the endothermic peak in a Differential Thermal Analysis (DTA). rasayanjournal.co.in

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique for the characterization of polycrystalline or bulk materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline phase, allowing for phase identification, assessment of purity, and detection of polymorphism. americanpharmaceuticalreview.com

In the context of substituted nitroanilines, PXRD is routinely used to confirm the crystalline nature of the synthesized material and to identify the crystal system and unit cell parameters. For example, the PXRD pattern of 4-methoxy-2-nitroaniline (B140478) confirmed its orthorhombic crystal system. researchgate.netresearchgate.net The experimental PXRD pattern can be compared to a simulated pattern calculated from single-crystal X-ray diffraction data to verify the bulk phase purity. americanpharmaceuticalreview.com

The technique is also invaluable in polymorphism studies, as different polymorphs will exhibit distinct PXRD patterns due to their different crystal lattices. acs.org By analyzing the PXRD patterns of samples obtained under different crystallization conditions, new polymorphic forms can be identified.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

No published studies were found that performed Density Functional Theory (DFT) calculations specifically on 2-Ethoxy-3-nitroaniline. Such calculations would be invaluable for understanding its fundamental properties.

Information regarding the optimized molecular geometry and energetic stability of this compound from DFT calculations is not available in the current body of scientific literature.

There are no available data from DFT calculations predicting the vibrational frequencies and other spectroscopic properties of this compound.

A detailed analysis of the electronic structure, including charge distribution and dipole moments, for this compound has not been reported.

Frontier Molecular Orbital (FMO) Analysis

Specific Frontier Molecular Orbital (FMO) analysis for this compound is not present in the reviewed literature. This type of analysis is crucial for understanding the molecule's reactivity and electronic transitions.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been computationally determined or reported.

Without FMO analysis, predictions of the chemical reactivity of this compound based on the density distributions of its frontier orbitals cannot be made.

Natural Bond Orbital (NBO) Analysis: Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and the intricate details of bonding and orbital interactions within a molecule.

If NBO analysis were performed on this compound, it would quantify the delocalization of electron density from the lone pairs of the amino and ethoxy oxygen atoms towards the aromatic ring and the nitro group. Key findings would likely include:

Charge Distribution: Calculation of the natural atomic charges on each atom, revealing the electron-donating nature of the amino and ethoxy groups (which would carry partial positive charges) and the electron-withdrawing strength of the nitro group (with the nitrogen and oxygen atoms carrying significant partial negative charges).

Hyperconjugative Interactions: Identification and quantification of the stabilization energies associated with electron delocalization. This would involve interactions such as the donation of electron density from the nitrogen lone pair (n_N) and the oxygen lone pair (n_O) into the antibonding π* orbitals of the benzene (B151609) ring (n → π), and from the ring's π orbitals into the antibonding π orbitals of the nitro group (π → π*). These interactions are fundamental to understanding the molecule's electronic structure and stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

For this compound, an MEP map would be expected to show:

Negative Potential Regions (Red/Yellow): These regions, indicating an excess of electron density, would be concentrated around the oxygen atoms of the nitro group. These sites are susceptible to electrophilic attack.

Positive Potential Regions (Blue): These areas, representing electron deficiency, would likely be located around the hydrogen atoms of the amino group and the aromatic ring. These sites are prone to nucleophilic attack. The MEP map provides a clear, visual representation of the charge distribution and is used to predict intermolecular interactions and chemical reactivity.

Prediction of Nonlinear Optical (NLO) Properties (Hyperpolarizability)

Molecules with significant charge asymmetry, like substituted nitroanilines, are often investigated for their Nonlinear Optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. Computational chemistry is used to predict these properties, primarily by calculating the first-order hyperpolarizability (β).

A computational study of this compound would calculate its dipole moment (μ) and first-order hyperpolarizability (β). The presence of strong donor (amino, ethoxy) and acceptor (nitro) groups on the conjugated π-system of the benzene ring suggests that the molecule could possess significant NLO properties. The magnitude of the calculated hyperpolarizability would be compared to known NLO materials, like urea (B33335) or p-nitroaniline, to assess its potential for technological applications.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, identifying transition states, intermediates, and activation energies. This is crucial for understanding reaction kinetics and predicting the most likely reaction pathways.

For this compound, such studies could investigate various reactions, for example:

Electrophilic Aromatic Substitution: Modeling the addition of an electrophile to the benzene ring to determine which positions are most reactive and the energy barriers for each pathway.

Reduction of the Nitro Group: Calculating the energy profile for the multi-step reduction of the -NO₂ group to an amino group, a common synthetic transformation.

These calculations would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level.

Solvent Effects in Computational Studies (e.g., Polarizable Continuum Model - PCM)

Molecular properties and reaction energetics can be significantly influenced by the solvent environment. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects by treating the solvent as a continuous medium with a defined dielectric constant.

Applying the PCM method to this compound would allow for the calculation of its properties (such as dipole moment, NLO properties, and reaction energy profiles) in various solvents. This is important because a molecule's behavior can change dramatically between a nonpolar solvent (like hexane) and a polar solvent (like water). For instance, the charge-transfer character and NLO response of push-pull systems like nitroanilines are often enhanced in more polar solvents.

Applications in Advanced Materials and Chemical Industry Non Biological

Precursor in the Synthesis of Dyes, Pigments, and Optical Materials

Nitroaniline derivatives are fundamental precursors in the colorant industry. magritek.com The primary amino group on 2-Ethoxy-3-nitroaniline can be readily converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive intermediate that can be coupled with various aromatic compounds, such as phenols and other amines, to form azo dyes. scialert.netunb.cayoutube.com

The general reaction sequence is as follows:

Diazotization: The amino group (-NH₂) of this compound reacts with nitrous acid (HNO₂) to form a diazonium salt (-N₂⁺).

Azo Coupling: The diazonium salt then acts as an electrophile and attacks an electron-rich coupling component (e.g., naphthols, anilines) to form an azo compound, characterized by the -N=N- chromophore.

The final color of the dye is influenced by the molecular structure of both the diazonium component (this compound) and the coupling agent. The ethoxy and nitro groups on the benzene (B151609) ring act as auxochromes and chromophores, respectively, modifying the light-absorbing properties of the resulting dye molecule. orientjchem.org For instance, the presence of a nitro group, a strong electron-withdrawing group, can lead to a bathochromic (deepening of color) shift in the absorption spectrum. Disazo disperse dyes derived from the related compound 2-Methoxy-5-nitroaniline have been shown to produce shades ranging from yellow to brown on polyester (B1180765) and nylon fabrics. orientjchem.org

In the realm of optical materials, related molecules like 3-nitroaniline (B104315) are explored for their nonlinear optical (NLO) properties. researchgate.net These properties arise from the molecular structure, which features electron-donating (amino) and electron-accepting (nitro) groups at different positions on the aromatic ring, creating a significant dipole moment. Although specific NLO studies on this compound are not prominent, its structural similarity to other NLO-active nitroanilines suggests potential for investigation in this area.

Table 1: Potential Azo Dyes Derived from this compound

| Diazonium Component | Coupling Component | Resulting Dye Class | Potential Color Range |

|---|---|---|---|

| 2-Ethoxy-3-nitrophenyldiazonium | 2-Naphthol (B1666908) | Azo Dye | Red-Orange |

| 2-Ethoxy-3-nitrophenyldiazonium | N,N-Dimethylaniline | Azo Dye | Yellow-Orange |

| 2-Ethoxy-3-nitrophenyldiazonium | Phenol | Azo Dye | Yellow |

Role in the Development of Luminescent and Optoelectronic Materials

Substituted nitroanilines are investigated for their fluorescence and photoluminescent properties, which are critical for the development of optoelectronic devices. Single crystals of the related compound 4-methoxy-2-nitroaniline (B140478), for example, have been characterized as blue fluorescent materials. researchgate.net The luminescence in such organic molecules is typically a result of the π-conjugated system of the benzene ring, modified by the electronic effects of its substituents.

The interplay between the electron-donating ethoxy and amino groups and the electron-withdrawing nitro group in this compound can create intramolecular charge transfer (ICT) characteristics. Upon absorption of light, an electron can be promoted from a molecular orbital dominated by the donor groups to one dominated by the acceptor group. The subsequent relaxation and emission of light (fluorescence or phosphorescence) are sensitive to the molecular structure and the local environment. This property is foundational for applications in organic light-emitting diodes (OLEDs) and other optoelectronic technologies.

Utilization as a Building Block for Polymers and Macromolecular Architectures

The bifunctional nature of this compound, possessing a reactive amino group and a modifiable nitro group, makes it a candidate monomer for the synthesis of specialty polymers. The amino group can participate in polymerization reactions to form various polymer backbones. For instance, aniline (B41778) and its derivatives can be polymerized through oxidative or electrochemical methods to produce polyanilines, a class of conducting polymers. researchgate.netresearchgate.net

Copolymerization of aniline with substituted anilines like 3-nitroaniline has been shown to be an effective strategy for tuning the properties of the resulting polymer, such as solubility and thermal stability. researchgate.net Similarly, this compound could be copolymerized with aniline or other monomers to create functional polymers with tailored optoelectronic properties.

Furthermore, the amino group can react with compounds like sulfur monochloride (S₂Cl₂) to form polymers with unique backbones, such as poly[N,N-(phenylamino)disulfides]. acs.org The nitro group can also be chemically reduced to an amino group, providing an additional site for cross-linking or further functionalization, enabling the creation of more complex macromolecular architectures like dendrimers or hyperbranched polymers.

Involvement in Sensor Technology (as a component of chemosensors, excluding biosensors)

The nitroaniline moiety is a key component in the design of some colorimetric and fluorescent chemosensors. These sensors operate based on the interaction between the sensor molecule and a target analyte, which induces a measurable change in the sensor's optical properties (color or fluorescence). For example, a compound incorporating a nitrophenyl unit has been developed as a colorimetric sensor for specific anions. researchgate.net

While this compound itself is more likely to be a target for detection due to its classification as a nitroaromatic compound, its structure could potentially be incorporated into larger, more complex sensor molecules. nih.govresearchgate.net The nitro and amino groups can act as hydrogen bond donors or acceptors, providing binding sites for specific analytes. A change in the electronic environment upon binding can alter the intramolecular charge transfer characteristics of the molecule, leading to a detectable colorimetric or fluorometric response.

Application in Catalysis (e.g., as a ligand component in metal complexes)

The amino group of this compound can act as a Lewis base, enabling it to coordinate with metal ions to form metal complexes. These complexes can exhibit catalytic activity. Research on the related 3-nitroaniline has shown that it can serve as a ligand in the synthesis of metal complexes with Group IIB and IVB elements, which have been successfully used as photocatalysts for the degradation of organic dyes. researchgate.net

In such a complex, the this compound molecule would act as a ligand, donating its lone pair of electrons from the nitrogen atom to the metal center. The electronic properties of the ligand, influenced by the ethoxy and nitro substituents, can modulate the catalytic activity of the metal center. This allows for the fine-tuning of the catalyst's performance for specific chemical transformations, such as oxidations, reductions, or coupling reactions. For example, iron(salen) complexes have been shown to catalyze the reduction of nitro compounds. acs.org

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligand

| Metal Center | Potential Reaction Type | Role of this compound |

|---|---|---|

| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Ligand to stabilize and activate the metal catalyst |

| Iron (Fe) | Redox Catalysis | Ligand to modulate the redox potential of the iron center |

| Zinc (Zn) / Tin (Sn) | Photocatalysis | Ligand in a complex for dye degradation under light irradiation researchgate.net |

Environmental Chemical Transformations (e.g., formation or degradation in specific chemical processes, excluding biological remediation)

Nitroaromatic compounds like this compound can undergo various chemical transformations in non-biological systems. One of the most significant reactions is the chemical reduction of the nitro group. This can be achieved using various reducing agents, such as metals in acidic solution (e.g., Sn/HCl) or through catalytic hydrogenation. This transformation converts the nitroaniline into a diaminobenzene derivative, which is a key intermediate for other syntheses, including certain polymers and pharmaceuticals.

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, are another pathway for the chemical degradation of nitroanilines in environmental contexts, such as water treatment. These processes can break down the aromatic ring, leading to the mineralization of the compound into simpler, non-toxic substances like carbon dioxide, water, and inorganic nitrogen.

Conversely, this compound can be formed as a by-product in industrial processes, such as during the incomplete reduction of dinitro compounds or as a degradation product of more complex molecules like certain azo dyes. researchgate.net Understanding these non-biological formation and degradation pathways is crucial for industrial process optimization and environmental management.

Q & A

What are the primary synthetic routes for 2-Ethoxy-3-nitroaniline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or sequential functionalization . For example:

- Substitution of a chloro precursor : React 2-chloro-3-nitroaniline with sodium ethoxide under reflux in ethanol. Catalytic Pd/C (5% w/w) enhances reactivity by facilitating hydrogenolysis of by-products .

- Direct nitration : Nitrate 2-ethoxyaniline using mixed HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration. Monitor regioselectivity via TLC (silica gel, hexane:ethyl acetate 7:3) .

Optimization includes adjusting solvent polarity (e.g., DMF for faster kinetics) and stoichiometry (1.2 eq ethoxide for complete substitution).

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

Contradictions in NMR or MS data often arise from solvent effects or impurities . To address this:

- Standardize solvent systems : Use deuterated DMSO for NMR to reduce hydrogen bonding variability .

- High-resolution mass spectrometry (HRMS) : Compare calculated ([M+H]⁺ = 213.0645) and observed values (±0.0005 tolerance) to confirm molecular integrity .

- Reproduce synthesis : Cross-validate with independent batches and characterize intermediates (e.g., 2-ethoxyaniline) to trace contamination sources .

What advanced strategies mitigate by-product formation during ethoxy group introduction?

Methodological Answer:

By-products like 3-ethoxy isomers or dinitrated species can be minimized via:

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate the aniline nitrogen, ensuring ethoxy substitution at the meta position .

- Protecting groups : Temporarily protect the amine with acetyl chloride before nitration, then deprotect with NaOH/EtOH .

- Low-temperature nitration : Maintain −10°C during HNO₃ addition to suppress polysubstitution .

How should researchers design experiments to assess the compound’s solubility for reaction scale-up?

Methodological Answer:

- Solvent screening : Test solubility in DCM, THF, and ethyl acetate at 25°C and 60°C. For example, this compound dissolves in warm DCM (≥40 mg/mL) but precipitates in hexane .

- Co-solvent systems : Use DMSO:water (4:1) for aqueous reactions. Monitor phase separation via dynamic light scattering (DLS).

- Storage : Store under argon at 4°C in amber vials to prevent photodegradation .

What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis due to potential nitroso by-product volatility .

- Waste management : Quench reaction residues with 10% NaHCO₃ before disposal. Collect nitro-containing waste separately for incineration .

- Emergency procedures : For skin contact, rinse with 1% acetic acid (neutralizes amine derivatives) followed by water .

How can computational modeling predict the reactivity of this compound in further functionalization?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitro group for reduction).

- Transition state analysis : Model SNAr reactions to compare activation energies for ethoxy vs. methoxy analogs .

- SAR studies : Correlate Hammett constants (σ) of substituents with reaction rates in hydrogenation .

What analytical techniques differentiate this compound from structural analogs?

Methodological Answer:

- ¹H NMR : The ethoxy group shows a triplet at δ 1.35 ppm (CH₃) and a quartet at δ 3.95 ppm (CH₂), distinct from methoxy’s singlet at δ 3.85 ppm .

- IR spectroscopy : Nitro asymmetric stretching at 1520 cm⁻¹ and C-O-C stretching at 1240 cm⁻¹ confirm functionality .

- XRD : Compare unit cell parameters with databases (e.g., CCDC) to resolve polymorphism .

How can researchers optimize catalytic hydrogenation of the nitro group in this compound?

Methodological Answer:

- Catalyst selection : Use Raney Ni in ethanol under 30 psi H₂. Pd/C may over-reduce the ethoxy group .

- Additives : Add 1 eq NH₄Cl to stabilize the amine product and prevent catalyst poisoning .

- Kinetic monitoring : Track H₂ uptake via gas burette; completion occurs at 3 moles H₂ per mole substrate .

What strategies validate the purity of this compound in synthetic intermediates?

Methodological Answer:

- HPLC : Use a C18 column (ACN:water 60:40, 1 mL/min). Purity ≥98% is indicated by a single peak at 254 nm .

- Melting point : Sharp mp at 89–91°C (lit. 90°C) suggests minimal impurities. Deviations >2°C require recrystallization from hot EtOH .

- Elemental analysis : Carbon (%) should match theoretical (C: 50.71%, H: 4.75%, N: 13.21%) within ±0.3% .

How does the electronic effect of the ethoxy group influence the compound’s reactivity in electrophilic substitution?

Methodological Answer:

- Resonance donation : The ethoxy group activates the ring at the para position but deactivates ortho via steric hindrance.

- Competitive nitration : In mixed acid, nitration favors the 5-position (meta to ethoxy), confirmed by NOE NMR correlations .

- Comparative studies : Contrast with 3-nitroaniline (no ethoxy) to isolate electronic effects via cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.